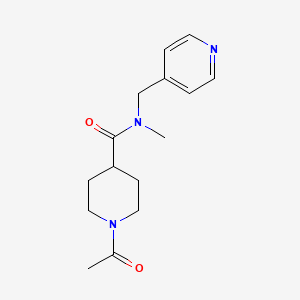
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms. It has also been found to have a significant impact on the immune system, modulating the activity of various immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. It has also been found to have a significant impact on the cardiovascular system, regulating blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone in laboratory experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, its potential toxicity and limited solubility in water can be a limitation for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone, including the development of new antimicrobial agents, the study of its impact on the immune system, and its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential benefits.
Synthesemethoden
The synthesis of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone involves several steps, including the reaction between 1-methyl-1H-benzimidazole-5-carboxylic acid and 4-methylpiperidine, followed by the addition of acetic anhydride and acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-19(8-6-12)16(20)10-13-3-4-15-14(9-13)17-11-18(15)2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDTIUWGWKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)








![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)